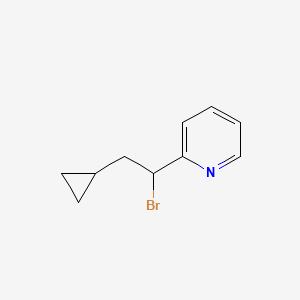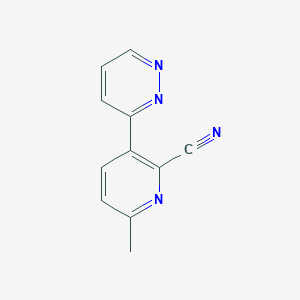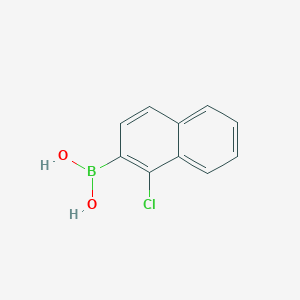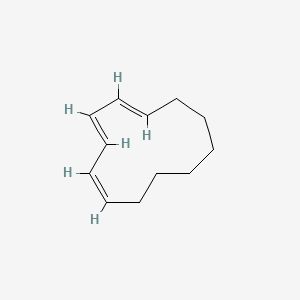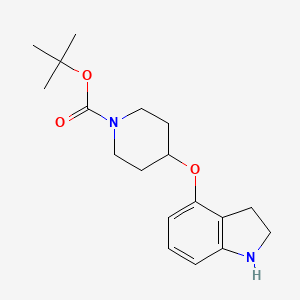
tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate typically involves the following steps:
Indole Derivative Synthesis: The indole derivative is synthesized through a series of reactions starting from aniline or other suitable precursors.
Piperidine Formation: The piperidine ring is formed through cyclization reactions involving appropriate starting materials.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the indole ring to produce reduced indole derivatives.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted piperidines.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases. Industry: It can be used in the development of new materials and chemicals with specific properties.
作用機序
The mechanism by which tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.
類似化合物との比較
Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: This compound is structurally similar but lacks the 2,3-dihydro substitution on the indole ring.
Tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate: Another related compound with additional functional groups.
Uniqueness: Tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity.
特性
分子式 |
C18H26N2O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-8-13(9-12-20)22-16-6-4-5-15-14(16)7-10-19-15/h4-6,13,19H,7-12H2,1-3H3 |
InChIキー |
LIEWMNBHSYFQSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2CCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


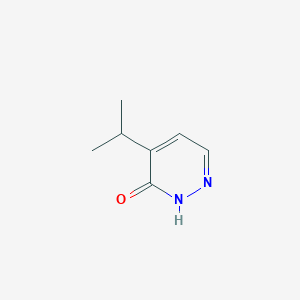

![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)
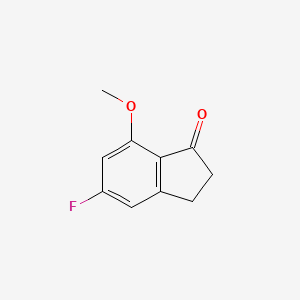
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
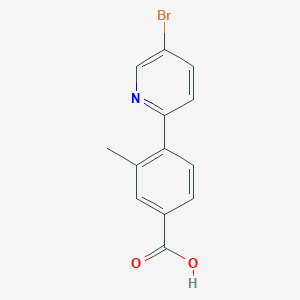

![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)
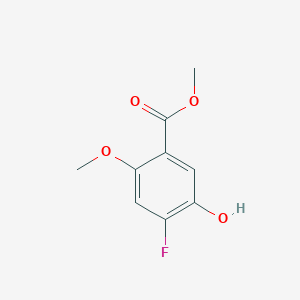
![3-[3-[3-(Dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15359690.png)
